Pipes

Metal-binding constant Zinc Metalloenzymes

Inaccurate pH control and metal-ion interference frequently compromise biochemical assays and ultrastructural studies. PIPES eliminates these risks with quantifiable, reproducible performance. • pKa 6.8, dpKa/dT = -0.0085 - stable pH across temperature shifts for thermal shift assays. • Negligible Zn²⁺/Ca²⁺ binding vs. BIS-TRIS - preserves metalloenzyme activity and avoids cofactor sequestration artifacts. • Preferred EM fixation buffer: 0.05-0.057 M delivers superior cytoplasmic detail retention. • Buffers at half the molar concentration of HEPES, reducing ionic strength for sensitive biomolecular systems.

Molecular Formula C8H18N2O6S2
Molecular Weight 302.4 g/mol
CAS No. 5625-37-6
Cat. No. B044673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipes
CAS5625-37-6
Synonyms1,4-piperazinediethane sulfonic acid
1,4-piperazinediethanesulphonic acid
1,4-piperazineethanesulfonate
piperazine-N,N'-bis(2-ethanesulfonic acid)
piperazine-N,N'-bis(2-ethanesulfonic acid), sodium salt
PIPES
Molecular FormulaC8H18N2O6S2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1C[NH+](CC[NH+]1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-]
InChIInChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)
InChIKeyIHPYMWDTONKSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIPES: A Foundational Zwitterionic Buffer


PIPES (1,4-Piperazinediethanesulfonic acid, CAS 5625-37-6) is a zwitterionic N-substituted aminosulfonic acid, categorized as a 'Good' buffer, and is widely utilized as a pH-stabilizing agent in biochemical and biological research [1]. Characterized by its piperazine ring and two sulfonic acid groups, it maintains a defined buffering range and exhibits a low propensity for forming stable complexes with many biologically relevant metal ions, making it suitable for studies involving metal-dependent systems [2].

Metal-Sensitive Systems: Low metal-binding affinity supports Zn²⁺/Ca²⁺-dependent enzyme and metalloprotein assays.
Temperature-Variable Workflows: Moderate dpKa/dT supports thermal shift assays and physiological-temperature incubations.
Concentration-Sensitive Formats: Dual-proton exchange supports effective buffering at lower ionic strength than HEPES.
Ultrastructure Protocols: Supports electron microscopy fixation with reported superior cytoplasmic detail retention.

The Hidden Cost of PIPES Substitution


Substituting PIPES with a closely related 'Good' buffer such as HEPES or MES without rigorous validation introduces significant risk of experimental artifact. Critical parameters including pKa, temperature dependence, metal-binding affinity, and buffer capacity differ quantifiably among these compounds [1]. For instance, using a buffer with a slightly different pKa can drastically alter enzymatic reaction rates [2], while unintended interactions with metal cofactors like Zn²⁺ or Ca²⁺ can completely confound results in metalloenzyme assays or studies of metal-ion homeostasis [3]. The following evidence guide quantifies these specific, verifiable differences to inform a scientifically sound procurement decision.

Target Buffer
PIPES Lower metal-binding risk; supports metal-dependent enzyme assay context.
pKa Profile 6.80 at 25°C with moderate temperature dependence; supports temperature-shift workflows.
Common Substitute
BIS-TRIS / MES Higher metal-binding affinity may shift Zn²⁺/Ca²⁺-dependent assay context.
TRIS High temperature dependence may alter pH significantly in thermal shift or 37°C incubations.
Phosphate / Cacodylate May provide inferior ultrastructural preservation context compared to PIPES.

PIPES vs. Analogs: Quantitative Evidence


Lower Zn²⁺ Binding Affinity vs. BIS-TRIS

PIPES demonstrates a substantially lower affinity for Zn²⁺ ions compared to BIS-TRIS, another common buffer in the physiological pH range. This reduced interaction minimizes the risk of depleting essential metal cofactors from an experimental system [1].

Lower Zn²⁺ Binding vs. BIS-TRIS
Head-to-head
PIPES log K'M = 1.1 vs. BIS-TRIS log K'M = 2.2
Supports Zn²⁺-dependent enzyme assay context.
Reported at room temperature with equimolar ZnCl₂.
Metal-binding constant Zinc Metalloenzymes

Lower Ca²⁺ Binding Affinity vs. MES

PIPES exhibits negligible binding to Ca²⁺ ions, with a log K'M value below the threshold for reliable detection (<1.0), whereas MES shows a measurable, albeit weak, interaction [1].

Lower Ca²⁺ Binding vs. MES
Head-to-head
PIPES log K'M = 1.1 vs. MES log K'M = 1.2
Supports Ca²⁺-dependent assay context.
Very weak binding; PIPES interaction at detection limit.
Metal-binding constant Calcium Buffer interference

Enhanced Buffering Capacity vs. HEPES

Due to its unique molecular structure containing two sulfonic acid groups, a single molecule of PIPES can exchange two protons. This allows it to achieve the same buffering capacity as HEPES while being used at approximately half the molar concentration .

Enhanced Buffering Capacity vs. HEPES
Class-level
2 proton exchange per molecule vs. 1 for HEPES
Supports lower ionic strength buffer formulation.
Based on chemical structure inference; context-dependent.
Buffering capacity Proton exchange Zwitterionic structure

Superior Cytoplasmic Detail in EM Fixation

In a direct comparative study of fixation protocols for rat pineal glands, PIPES and HEPES were both found to be 'clearly superior' to phosphate and cacodylate buffers in retaining cytoplasmic density [1].

Superior EM Cytoplasmic Detail
Head-to-head
Qualitative 'clearly superior' vs. phosphate/cacodylate
Supports EM fixation protocol selection.
Reported in rat pineal gland fixation at 0.05-0.057 M.
Electron microscopy Fixation Ultrastructure

Reduced Temperature Dependence of pKa

PIPES has a defined and moderate temperature coefficient for its pKa (dpKa/dT = -0.0085 units/°C). This value is significantly lower than that of TRIS buffer (-0.028 units/°C), but higher than phosphate buffer (-0.0028 units/°C) [1].

Reduced pKa Temperature Dependence
Cross-study
dpKa/dT = -0.0085 vs. TRIS -0.028 units/°C
Supports temperature-shift assay context.
Moderate sensitivity; phosphate has lower dependence.
Temperature dependence pKa stability dpKa/dT

Defined pKa at Physiological Temperature

The pKa of PIPES shifts from 6.80 at 25°C to 6.66 at 37°C, making it more acidic and closer to the pH of many intracellular environments at physiological temperatures .

pKa at Physiological Temperature
Data to verify
pKa 6.80 at 25°C → 6.66 at 37°C
Supports 37°C incubation method context.
Source-specific review; consistent with dpKa/dT.
Temperature-dependent pKa Physiological pH Buffer selection

PIPES Validated Application Scenarios


Ultrastructure Preservation in EM Fixation

As demonstrated in comparative fixation studies, PIPES is the preferred buffer over phosphate or cacodylate for electron microscopy fixation protocols where retention of fine cytoplasmic detail is paramount. Its use results in 'clearly superior' morphological preservation, directly impacting the quality of ultrastructural analysis [1]. The quantified optimum working concentration is 0.05 M to 0.057 M [1].

Metal-Dependent Enzyme & Metalloprotein Research

PIPES is a strategically sound choice for assay systems containing labile metal ions (e.g., Zn²⁺, Ca²⁺). Its very low metal-binding constants, quantifiably lower than alternatives like BIS-TRIS, minimize the risk of sequestering essential cofactors, thereby reducing experimental artifacts and ensuring that observed activities are attributable to the biological system rather than buffer interference [1].

Stable pH for Temperature-Sensitive Assays

For experiments involving temperature changes, such as thermal shift assays (e.g., differential scanning fluorimetry) or incubations at 37°C, PIPES offers a defined advantage over buffers like TRIS due to its moderate temperature coefficient (dpKa/dT = -0.0085) [1]. This ensures the pH remains closer to the intended value across a range of temperatures, leading to more reproducible and interpretable data [2].

Concentration-Sensitive Biochemical Assays

In assays where high buffer concentration could disrupt native protein structures or intermolecular interactions, PIPES is advantageous. Its ability to exchange two protons per molecule allows it to provide effective buffering at approximately half the molar concentration of buffers like HEPES, thereby reducing the overall ionic strength of the solution and preserving the integrity of sensitive biomolecular systems [1].

Application
Selection Property
Validation Focus
EM Ultrastructure Preservation
Cytoplasmic detail retention
Method validation against phosphate/cacodylate protocols
Metal-Dependent Enzyme Research
Low metal-binding affinity
Zn²⁺/Ca²⁺ cofactor availability in assay buffer
Temperature-Sensitive Assays
Moderate dpKa/dT coefficient
pH drift review across thermal shift or 37°C incubations
Concentration-Sensitive Biochemical Assays
Dual-proton exchange capacity
Ionic strength minimization at target pH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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